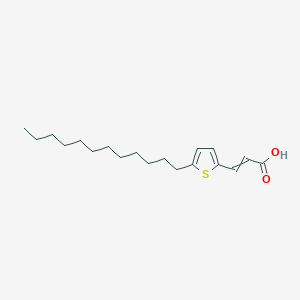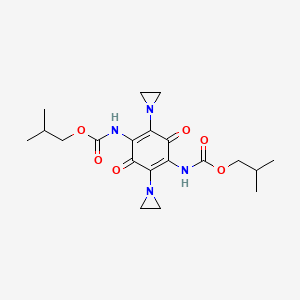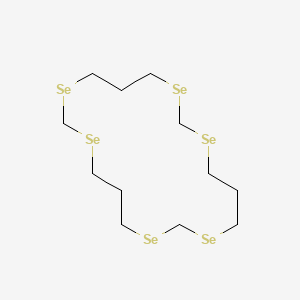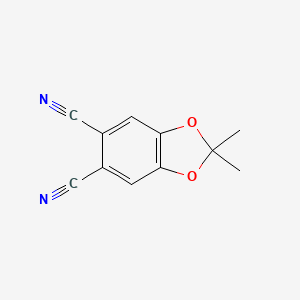
Bis(trimethylsilyl) tert-butylphosphonotrithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsilyl) tert-butylphosphonotrithioate is an organophosphorus compound characterized by the presence of trimethylsilyl and tert-butyl groups attached to a phosphonotrithioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(trimethylsilyl) tert-butylphosphonotrithioate typically involves the reaction of tert-butylphosphonotrithioate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product. The general reaction can be represented as follows:
tert-Butylphosphonotrithioate+2Trimethylsilyl chloride→Bis(trimethylsilyl) tert-butylphosphonotrithioate+2HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(trimethylsilyl) tert-butylphosphonotrithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonotrithioate oxides.
Reduction: Reduction reactions can convert the compound into phosphonotrithioate derivatives with different oxidation states.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halides or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonotrithioate oxides, while reduction can produce phosphonotrithioate derivatives with lower oxidation states.
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl) tert-butylphosphonotrithioate has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of bis(trimethylsilyl) tert-butylphosphonotrithioate involves its interaction with molecular targets through its phosphonotrithioate moiety. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The trimethylsilyl groups provide steric protection and enhance the compound’s stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trimethylsilyl) sulfide: Similar in structure but contains sulfur instead of phosphorus.
Trimethylsilyl chloride: Used as a reagent for introducing trimethylsilyl groups.
tert-Butylphosphonotrithioate: The parent compound without the trimethylsilyl groups.
Uniqueness
Bis(trimethylsilyl) tert-butylphosphonotrithioate is unique due to the combination of trimethylsilyl and tert-butyl groups attached to a phosphonotrithioate moiety. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
112215-21-1 |
|---|---|
Molekularformel |
C10H27PS3Si2 |
Molekulargewicht |
330.7 g/mol |
IUPAC-Name |
tert-butyl-sulfanylidene-bis(trimethylsilylsulfanyl)-λ5-phosphane |
InChI |
InChI=1S/C10H27PS3Si2/c1-10(2,3)11(12,13-15(4,5)6)14-16(7,8)9/h1-9H3 |
InChI-Schlüssel |
CUFFKWNTFUKVJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(=S)(S[Si](C)(C)C)S[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


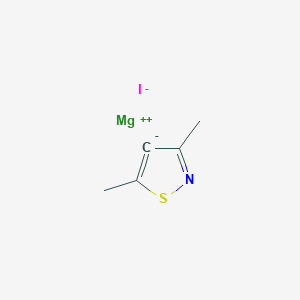
![Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene](/img/structure/B14298369.png)
methanone](/img/structure/B14298376.png)

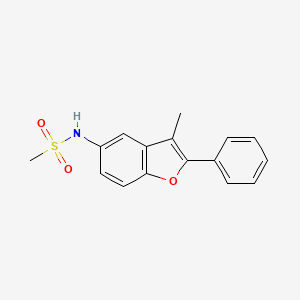
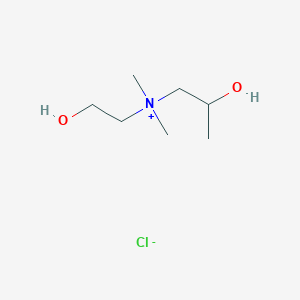
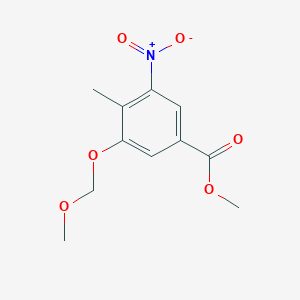
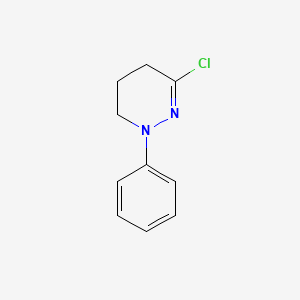

![[2,2-Bis(trimethylsilyl)ethenyl]phosphane](/img/structure/B14298414.png)
